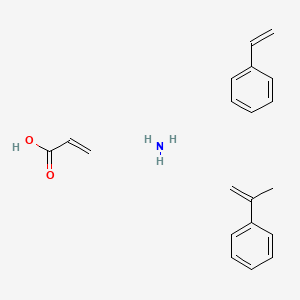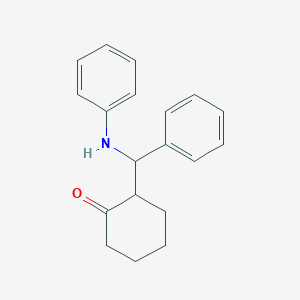
2-(Phenyl(phenylamino)methyl)cyclohexanone
Descripción general
Descripción
2-(Phenyl(phenylamino)methyl)cyclohexanone is a compound with the molecular formula C19H21NO . It is a member of the class of cyclohexanones .
Synthesis Analysis
This compound can be synthesized through a multicomponent Mannich reaction . The reaction involves the use of 4-methylcyclohexan-1-one, aniline, and 4-methylbenzaldehyde in a 1:1:1 mole ratio . Another method involves the use of acetic acid under reflux conditions .Molecular Structure Analysis
The molecular weight of this compound is 279.4 g/mol . The InChI code is 1S/C19H21NO/c21-18-14-8-7-13-17 (18)19 (15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12,17,19-20H,7-8,13-14H2 .Chemical Reactions Analysis
In acetic acid under reflux conditions, this compound undergoes an elimination reaction to give 2,6-dibenzylidene cyclohexanone .Physical and Chemical Properties Analysis
The compound has a molecular weight of 279.4 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 279.162314293 g/mol . The topological polar surface area is 29.1 Ų .Aplicaciones Científicas De Investigación
Catalytic Synthesis
2-(Phenyl(phenylamino)methyl)cyclohexanone (PPMC) can be efficiently synthesized through a one-pot Mannich reaction. This process involves the use of benzaldehyde, aniline, and cyclohexanone with catalysts like SnCl4·5H2O and p-toluene sulphonic acid. The method offers advantages such as lower cost, better yield, and ease of work-up, making it an attractive alternative for PPMC synthesis (Chen, 2013).
Antimicrobial Activity and Molecular Docking
Research into 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone has highlighted its antimicrobial properties. This compound has been studied through various spectroscopic methods (X-ray, NMR, TD-DFT) and also investigated for its molecular docking capabilities, indicating potential applications in pharmaceuticals (Barakat et al., 2015).
Cyclohexanone Oxidation
Cyclohexanone monooxygenase catalyzed oxidation is another area of research. This process involves the oxidation of methyl phenyl sulfide and cyclohexanone to produce specific sulfoxide and caprolactone. Such reactions are significant for understanding enzymatic processes and have applications in biotechnology (Secundo et al., 1993).
Kinetic Study on Hydrolysis
The hydrolysis of Mannich base compounds, closely related to PPMC, has been studied, revealing insights into the stability and reaction kinetics of these compounds in various pH conditions. This information is crucial for the development of pharmaceuticals and chemicals (Koshy & Mitchner, 1964).
Asymmetric Michael Addition
PPMC derivatives have been utilized in asymmetric Michael addition reactions. These reactions are important for synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, which have applications in organic synthesis and pharmaceuticals (Singh et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-[anilino(phenyl)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12,17,19-20H,7-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYLIHBJQIGSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298424 | |
| Record name | 2-[Anilino(phenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737-47-3 | |
| Record name | 737-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[Anilino(phenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


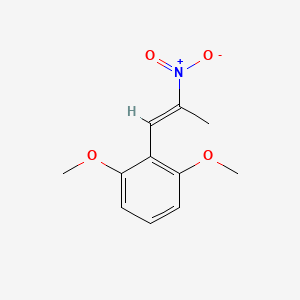
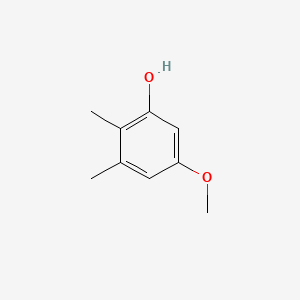
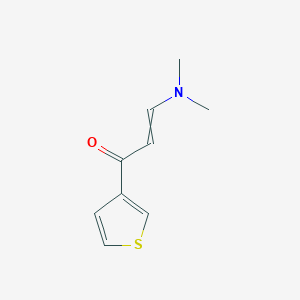
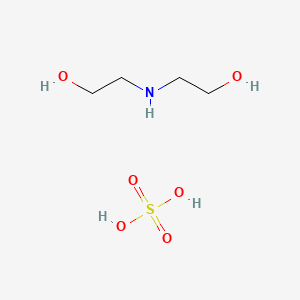

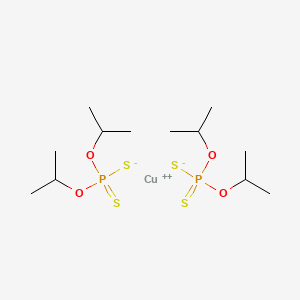
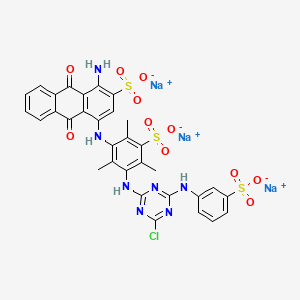
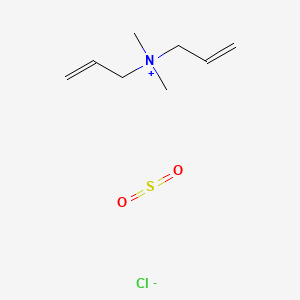
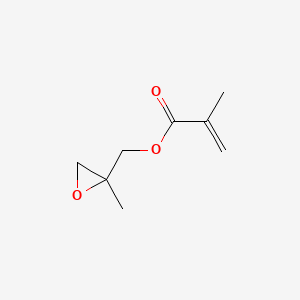
![1,4-Diazabicyclo[2.2.2]octane, diacetate](/img/structure/B1617399.png)
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B1617402.png)


